4-Ethoxycinnamic Acid

Description

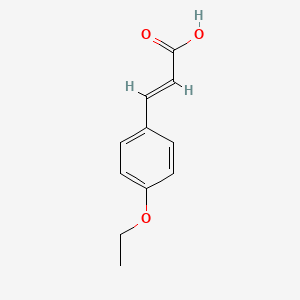

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOUWYGNATKKZ-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-79-7 | |

| Record name | 4-Ethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 4-ethoxycinnamic acid

An In-Depth Technical Guide to the Chemical Properties of 4-Ethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of 4-ethoxycinnamic acid (p-ethoxycinnamic acid). As a derivative of cinnamic acid, this compound shares a structural backbone common to numerous biologically active molecules and industrial intermediates. This document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, chemical reactivity, and established synthesis protocols. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for professionals in organic synthesis, medicinal chemistry, and materials science. We will delve into its potential applications, particularly in drug development and cosmetics, and provide robust protocols for its synthesis and characterization, ensuring a self-validating framework for laboratory work.

Introduction: The Scientific & Industrial Relevance of 4-Ethoxycinnamic Acid

4-Ethoxycinnamic acid belongs to the phenylpropanoid class of organic compounds, characterized by a phenyl ring attached to a three-carbon propene carboxylic acid tail. The ethoxy substituent at the para-position (C4) of the phenyl ring significantly influences the molecule's electronic properties, solubility, and biological activity compared to its parent compound, cinnamic acid.

Derivatives of cinnamic acid are of immense interest due to their prevalence in natural products and their wide-ranging applications. They form the core structure of UV-absorbing agents used in sunscreens, precursors for pharmaceuticals, and building blocks in polymer chemistry.[1][2] The ethoxy group, in particular, enhances lipophilicity, a key parameter in drug design for improving membrane permeability. Understanding the fundamental is therefore crucial for harnessing its potential as a versatile synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery systems. The data for 4-ethoxycinnamic acid, supplemented with calculated values, are summarized below.

| Property | Value | Unit | Source / Note |

| Molecular Formula | C₁₁H₁₂O₃ | - | [3] |

| Molecular Weight | 192.21 | g/mol | [3] |

| CAS Number | 2373-79-7 | - | [3] |

| Appearance | White to off-white crystalline solid | - | Analog comparison[4][5] |

| Melting Point (Tfus) | ~450.15 (Calculated) | K | [3] |

| Boiling Point (Tboil) | 655.37 (Calculated) | K | [3] |

| Solubility | Limited in water; Soluble in organic solvents like ethanol, DMSO, and methanol. | - | Analog comparison[4][5][6] |

| LogP (Octanol/Water) | 2.183 (Calculated) | - | [3] |

| pKa | ~4.54 (Estimated) | - | Analog comparison[5] |

-

Expert Insight: The positive LogP value indicates a preference for nonpolar environments, which is crucial for applications requiring solubility in oils and lipids, such as sunscreen formulations.[7] The pKa, similar to other cinnamic acids, shows it is a weak acid, a property that dictates its charge state in physiological and formulation buffers.

Spectroscopic Characterization: A Framework for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a complete public dataset for 4-ethoxycinnamic acid is limited, we can reliably predict its spectral features based on its structure and data from close analogs like 4-methoxycinnamic acid.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: NMR Sample Preparation

-

Dissolution: Accurately weigh and dissolve 5-10 mg of 4-ethoxycinnamic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Reference the spectra to the residual solvent peak.[9]

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.3 | s (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |

| ~7.65 | d, J ≈ 8.8 Hz | 2H | Ar-H | Aromatic protons ortho to the acrylic acid group, deshielded by the electron-withdrawing group. |

| ~7.58 | d, J ≈ 16.0 Hz | 1H | =CH-COOH | Vinylic proton alpha to the carbonyl, showing a large trans coupling constant. |

| ~6.98 | d, J ≈ 8.8 Hz | 2H | Ar-H | Aromatic protons ortho to the ethoxy group, shielded by its electron-donating effect. |

| ~6.40 | d, J ≈ 16.0 Hz | 1H | Ar-CH= | Vinylic proton beta to the carbonyl, coupled to the other vinylic proton. |

| ~4.10 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |

| ~1.35 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~168.0 | -COOH | Carbonyl carbon of the carboxylic acid. |

| ~161.0 | Ar-C-O | Aromatic carbon directly attached to the electron-donating ethoxy group. |

| ~144.5 | =CH-COOH | Vinylic carbon alpha to the carbonyl. |

| ~130.5 | Ar-CH | Aromatic carbons ortho to the acrylic acid group. |

| ~126.5 | Ar-C | Quaternary aromatic carbon attached to the acrylic acid group. |

| ~116.0 | Ar-CH= | Vinylic carbon beta to the carbonyl. |

| ~115.0 | Ar-CH | Aromatic carbons ortho to the ethoxy group. |

| ~63.5 | -O-CH₂- | Methylene carbon of the ethoxy group. |

| ~14.5 | -CH₃ | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: IR Sample Preparation (ATR)

-

Sample Placement: Place a small, solid sample of 4-ethoxycinnamic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

-

Contact: Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

-

Analysis: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[9]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| 2500-3300 | Strong, Broad | O-H | Carboxylic acid O-H stretch |

| ~1680 | Strong | C=O | Carboxylic acid C=O stretch |

| ~1625 | Medium | C=C | Alkene C=C stretch (conjugated) |

| ~1600, ~1510 | Medium | C=C | Aromatic ring C=C stretch |

| ~1250, ~1040 | Strong | C-O | Aryl-alkyl ether C-O stretch |

| ~980 | Strong | C-H | Trans-alkene C-H out-of-plane bend |

Chemical Reactivity & Synthesis

The chemical behavior of 4-ethoxycinnamic acid is dominated by three key features: the carboxylic acid group, the carbon-carbon double bond, and the electron-rich aromatic ring.

Key Reactions

-

Esterification: The carboxylic acid readily undergoes Fischer esterification with alcohols under acidic catalysis to form esters.[11] These esters, such as octyl ethoxycinnamate, are of high interest as UV-B absorbers.[7]

-

Alkene Reactions: The double bond can undergo hydrogenation to form 4-ethoxy-phenylpropanoic acid or participate in addition reactions.

-

Aromatic Substitution: The ethoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho to the ethoxy group.

Synthesis Protocol: Knoevenagel-Doebner Condensation

This procedure is a reliable method for synthesizing cinnamic acid derivatives. It involves the condensation of an aromatic aldehyde with malonic acid, using a weak base as a catalyst.[7][12] The use of pyridine as both a solvent and catalyst, with β-alanine as a co-catalyst, is a common and effective modification.[7]

Causality: The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The subsequent intermediate readily undergoes dehydration and decarboxylation under the reaction conditions to yield the α,β-unsaturated carboxylic acid product.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Methoxycinnamic acid, predominantly trans (830-09-1) at Nordmann - nordmann.global [nordmann.global]

- 3. 4-Ethoxycinnamic acid (CAS 2373-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]

- 5. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 11. prepchem.com [prepchem.com]

- 12. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]

The Molecular Architecture and Synthetic Workflows of trans-4-Ethoxycinnamic Acid: A Technical Guide for Advanced Applications

Executive Summary

trans-4-Ethoxycinnamic acid (CAS RN: 2373-79-7) is a highly versatile phenylpropanoid derivative characterized by a para-ethoxy ether linkage and an α,β -unsaturated carboxylic acid moiety[1]. As a fundamental building block in organic synthesis, it serves as a critical precursor for advanced materials—particularly in the design of chiral nematic liquid crystals[2]—and functions as an intermediate in the development of active pharmaceutical ingredients (APIs), including experimental antidepressants[3]. This whitepaper delineates its molecular architecture, details a field-proven synthetic protocol based on thermodynamic principles, and explores its downstream applications.

Molecular Architecture & Physicochemical Profiling

The molecular structure of trans-4-ethoxycinnamic acid dictates its chemical behavior and physical stability. The trans (E) configuration is thermodynamically favored, as it minimizes steric repulsion between the bulky 4-ethoxyphenyl group and the carboxylic acid moiety across the alkene double bond[4]. The extended π -conjugation system spanning the aromatic ring and the α,β -unsaturated carbonyl group provides distinct spectroscopic signatures, notably an intense UV absorption and characteristic FT-IR stretching frequencies (C=O at ~1677 cm⁻¹ and C=C at ~1632 cm⁻¹)[4].

Table 1: Physicochemical Properties of trans-4-Ethoxycinnamic Acid

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-ethoxyphenyl)prop-2-enoic acid | [1] |

| CAS Registry Number | 2373-79-7 | [5] |

| Molecular Formula | C11H12O3 | [5] |

| Molecular Weight | 192.21 g/mol | [1] |

| Melting Point | 195 - 199 °C | [4] |

| LogP (Octanol/Water) | 2.183 | [6] |

| SMILES | CCOC1=CC=C(C=C1)/C=C/C(=O)O | [1] |

Synthetic Methodologies: The Knoevenagel-Doebner Condensation

The most robust and scalable method for synthesizing trans-4-ethoxycinnamic acid is the Knoevenagel condensation modified by Doebner. This reaction utilizes 4-ethoxybenzaldehyde and malonic acid as primary precursors[4].

Causality & Logic (E-E-A-T)

The selection of pyridine and a catalytic amount of piperidine is deliberate and mechanistically critical. Piperidine acts as a secondary amine catalyst to form a highly reactive iminium ion intermediate with the aldehyde, significantly increasing its electrophilicity. Simultaneously, pyridine serves as both a solvent and a weak base to deprotonate malonic acid, generating the necessary enolate nucleophile. The subsequent thermal decarboxylation (driven by refluxing conditions) selectively yields the trans-alkene. This stereoselectivity is a direct consequence of the anti-periplanar transition state required during the elimination of CO₂, which thermodynamically favors the E-isomer to alleviate steric strain[4].

Standard Operating Protocol

-

Reagent Charging: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-ethoxybenzaldehyde with 1.5 equivalents of malonic acid.

-

Catalyst Addition: Add pyridine (sufficient to act as a solvent) and a catalytic amount of piperidine (approx. 0.1 equivalents).

-

Condensation & Decarboxylation: Heat the mixture to reflux (typically 80–100 °C) under continuous stirring for 3 to 4 hours. The evolution of CO₂ gas will be observed, indicating successful decarboxylation.

-

Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid (to neutralize the pyridine base). The crude trans-4-ethoxycinnamic acid will precipitate as a white to light-yellow solid.

-

Isolation & Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture.

-

Self-Validation System: Confirm the purity of the synthesized batch by measuring the melting point. A sharp melting point between 195 °C and 199 °C validates high purity and successful conversion to the trans isomer[4].

Applications in Materials Science and Pharmacology

Advanced Materials (Liquid Crystals)

trans-4-Ethoxycinnamic acid is extensively utilized to synthesize cholesteryl cinnamates, such as Cholest-5-en-3β-yl 3-(4-ethoxyphenyl)prop-2-enoate[2]. Through esterification with cholesterol, the resulting compounds exhibit highly ordered chiral mesogenic phases (including smectic and nematic transitions). These phase transition behaviors are highly sensitive to the para-alkoxy substituent length, making the ethoxy derivative a critical tuning molecule for electro-optical displays and temperature-responsive photonic materials[2].

Pharmacological Intermediates

In medicinal chemistry, the α,β -unsaturated carbonyl system of trans-4-ethoxycinnamic acid acts as an excellent Michael acceptor and coupling partner. It is utilized in the synthesis of complex heterocyclic APIs, including substituted piperazine derivatives and experimental antidepressants[3]. The ethoxy group enhances the lipophilicity (LogP ~2.18) of the resulting drug candidates, improving blood-brain barrier (BBB) penetration compared to un-substituted cinnamic acid analogs[6],[3].

Mechanistic Pathway Visualization

Figure 1: Mechanistic workflow of trans-4-ethoxycinnamic acid synthesis and downstream applications.

Sources

- 1. 4-Ethoxycinnamic Acid | C11H12O3 | CID 704218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cholest-5-en-3β-yl 3-(4-ethoxyphenyl)prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5543415A - Antidepressants - Google Patents [patents.google.com]

- 4. Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium [scirp.org]

- 5. 4-Ethoxycinnamic acid [webbook.nist.gov]

- 6. 4-Ethoxycinnamic acid (CAS 2373-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to the Differential Solubility of 4-Ethoxycinnamic Acid in Ethanol vs. Water

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, understanding the fundamental physicochemical properties of a molecule is paramount. It is the bedrock upon which successful formulation, reliable analytical methods, and predictable in-vivo performance are built. This guide is dedicated to one such property—solubility—for a molecule of significant interest: 4-ethoxycinnamic acid. We move beyond simple data points to dissect the why and the how of its solubility behavior in two of the most fundamental solvents in the laboratory: water and ethanol. This document is structured not as a rigid protocol, but as a logical exploration, designed to empower researchers, scientists, and drug development professionals with a deep, mechanistic understanding and the practical tools to verify these principles.

Part I: The Theoretical Framework of Solubility

The solubility of a compound is not a random variable; it is a direct consequence of its molecular structure and the intermolecular forces it can establish with a given solvent. The case of 4-ethoxycinnamic acid provides a classic, yet nuanced, example of the "like dissolves like" principle.

Molecular Structure: A Duality of Character

To comprehend its solubility, we must first deconstruct the 4-ethoxycinnamic acid molecule into its constituent functional regions. Each region contributes uniquely to its overall physicochemical personality.

-

The Carboxylic Acid Group (-COOH): This is the molecule's primary polar, hydrophilic center. It is a hydrogen bond donor and acceptor, and critically, it is ionizable. This group is the key to the molecule's pH-dependent behavior in aqueous media.

-

The Aromatic Phenyl Ring: This bulky, non-polar ring system is inherently hydrophobic. It prefers to interact with other non-polar groups through van der Waals forces and π-π stacking rather than with the highly structured hydrogen-bonding network of water.

-

The Ethoxy Group (-OCH₂CH₃): While the ether oxygen can act as a hydrogen bond acceptor, the ethyl chain extends the hydrophobic character of the molecule, making it more non-polar than its parent compounds, 4-hydroxycinnamic acid or cinnamic acid.

Caption: Functional regions of 4-ethoxycinnamic acid.

Solvent-Solute Interactions: A Tale of Two Solvents

In Water: Water is a highly polar, protic solvent that forms an extensive and strong hydrogen-bonding network. For 4-ethoxycinnamic acid to dissolve, it must find favorable interactions that compensate for the energy required to break water-water hydrogen bonds. The carboxylic acid group can form hydrogen bonds with water, but the large, hydrophobic phenyl and ethoxy moieties disrupt the water structure, leading to an entropically unfavorable state. This antagonistic relationship results in low intrinsic solubility in water.

In Ethanol (CH₃CH₂OH): Ethanol presents a more compatible environment. It possesses a polar hydroxyl (-OH) group capable of hydrogen bonding with the solute's carboxylic acid. Simultaneously, its non-polar ethyl "tail" can engage in favorable van der Waals interactions with the aromatic ring and ethoxy group of the solute. This dual nature makes ethanol an effective amphiphilic solvent, capable of solvating both the polar and non-polar regions of 4-ethoxycinnamic acid with much greater efficiency than water.

Caption: Dominant intermolecular forces governing solubility.

The Critical Role of pH in Aqueous Solubility

The discussion of aqueous solubility is incomplete without considering pH. The carboxylic acid moiety of 4-ethoxycinnamic acid exists in a pH-dependent equilibrium:

R-COOH (less soluble) ⇌ R-COO⁻ (more soluble) + H⁺

The pKa, the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻, carboxylate) forms are present in equal concentrations, is the fulcrum of this behavior. For many cinnamic acid derivatives, the pKa is approximately 4.5-4.6[1].

-

At pH < pKa: The equilibrium favors the protonated, neutral acid form. This species has limited ability to interact with water, resulting in its intrinsic solubility (S₀) , which is typically very low.

-

At pH > pKa: The equilibrium shifts dramatically toward the deprotonated carboxylate anion. This ionic form can participate in strong ion-dipole interactions with water molecules, leading to a significant, often several orders of magnitude, increase in solubility.

This relationship is a cornerstone of formulation science, dictating everything from drug absorption in the gastrointestinal tract to the design of intravenous formulations.[2][3][4][5]

Caption: The effect of pH on the ionization and solubility of 4-ethoxycinnamic acid.

Part II: Quantitative Solubility Data & Analysis

While theoretical principles provide a robust framework for prediction, empirical data is the ultimate ground truth for the scientist. The following table summarizes key physicochemical properties and reported solubility values for 4-ethoxycinnamic acid.

| Property | Value | Source & Comments |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | Cheméo[6] |

| pKa (Predicted) | ~4.6 | Estimated based on similar structures like 4-methoxycinnamic acid.[1] |

| LogP (Calculated) | 2.183 | Partition coefficient, indicating a preference for an organic phase.[6] |

| Aqueous Solubility (Calculated) | log₁₀(S) = -2.35 (mol/L) | Crippen Method, calculated property.[6] |

| ~ 0.86 g/L (860 mg/L) | Converted from log(S) value. | |

| Ethanol Solubility | Soluble | Qualitative data indicates good solubility, but quantitative values are not readily available in the literature, necessitating experimental determination.[1][7][8] |

The data clearly highlights a significant discrepancy in solvent preference and underscores the need for robust experimental methods to generate precise, reliable solubility values, especially in organic solvents like ethanol.

Part III: Experimental Determination of Solubility

To generate trustworthy data for drug development and research, standardized, well-controlled experimental protocols are essential. We present here the gold-standard methods for determining thermodynamic solubility and pKa.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

Causality & Principle: This method is designed to measure the equilibrium (thermodynamic) solubility, which represents the true saturation point of a solution in contact with its solid phase.[9][10] It is considered the benchmark for solubility measurement because it allows sufficient time for the dissolution process to reach a true equilibrium, avoiding the misleading results of kinetically limited measurements.[11]

Experimental Workflow:

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-ethoxycinnamic acid (e.g., 5-10 mg) to several 2 mL glass vials. The excess solid is crucial to ensure saturation is reached and maintained. Add 1 mL of the respective solvent (deionized water, absolute ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[9]

-

Self-Validation Check: To ensure equilibrium has been reached, include time points at both 24 and 48 hours. The calculated solubility should be consistent between these two points.

-

Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes for coarse settling. To remove all undissolved solid, which would falsely elevate the result, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant and filter it through a 0.22 µm chemical-resistant filter (e.g., PVDF) into a clean vial.

-

Quantification:

-

Prepare a stock solution of 4-ethoxycinnamic acid in a suitable solvent (e.g., acetonitrile or ethanol).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculate the concentration of the sample solutions by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

-

Protocol 2: Intrinsic Aqueous Solubility (S₀) and pKa via Potentiometric Titration

Causality & Principle: This powerful technique determines both S₀ and pKa in a single, rapid experiment (2-4 hours).[12][13] It works by creating a supersaturated solution and monitoring the pH as a titrant is added. The point of inflection in the pH curve reveals the pKa, while the pH plateau in the presence of solid precipitate allows for the calculation of the intrinsic solubility of the neutral species.[14][15]

Experimental Workflow:

Caption: Workflow for pKa and S₀ determination via potentiometric titration.

Detailed Step-by-Step Methodology:

-

Instrument Setup: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Accurately weigh a known amount of 4-ethoxycinnamic acid and add it to a thermostatted titration vessel containing a known volume of deionized water to create a suspension.

-

Titration: Begin stirring the suspension and allow the pH reading to stabilize. Add small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH). After each addition, allow the pH to equilibrate before recording the pH and the total volume of titrant added.

-

Data Acquisition: Continue the titration well past the equivalence point, ensuring you capture the full sigmoidal curve.

-

Data Analysis & Trustworthiness:

-

Plot pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

As the titration proceeds, the pH will rise, increasing the concentration of the soluble carboxylate salt. At the point where the solubility product of the salt is exceeded, or more commonly, where the pH drops sufficiently upon addition of acid titrant in a back-titration, solid neutral compound will precipitate. The pH will plateau in this region.

-

The intrinsic solubility (S₀) can be calculated from the pH values in this plateau region using specialized equations derived from the law of mass action, as detailed by Avdeef and others.[13] The clarity of the inflection and plateau regions provides inherent validation of the data quality.

-

Part IV: Practical Implications for Research & Drug Development

The stark difference in solubility between water and ethanol has profound, practical consequences:

-

Analytical & Preclinical Science: The high solubility in ethanol makes it an excellent choice for preparing concentrated stock solutions for use in analytical method development (e.g., HPLC) and in-vitro biological assays. However, care must be taken to avoid precipitation when diluting these stock solutions into aqueous buffers.

-

Formulation Development: The low, pH-dependent aqueous solubility is a critical design parameter. It suggests that 4-ethoxycinnamic acid is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). This necessitates enabling formulation strategies to achieve adequate oral bioavailability, such as:

-

Salt Formation: Creating a salt (e.g., sodium 4-ethoxycinnamate) can dramatically improve aqueous solubility and dissolution rate, but may be prone to converting back to the less soluble acid form in the low pH of the stomach.

-

pH Modification: Formulating with basic excipients to create a local high-pH microenvironment can enhance dissolution.

-

-

Crystallization & Purification: The differential solubility is key to purification. 4-ethoxycinnamic acid can be dissolved in a good solvent like hot ethanol and then precipitated by the addition of a poor solvent (anti-solvent) like water, a common technique for crystallization and purification.

Conclusion

4-ethoxycinnamic acid exhibits a dramatic and predictable difference in solubility between ethanol and water, a behavior governed by the fundamental principles of intermolecular forces and acid-base chemistry. Its amphiphilic structure is well-matched by the corresponding properties of ethanol, leading to high solubility. Conversely, its significant hydrophobic character results in poor intrinsic solubility in water, a property that is powerfully modulated by solution pH. For the researcher and drug developer, this is not a liability but a critical piece of information. By understanding these underlying mechanisms and employing robust experimental protocols such as the shake-flask method, one can generate the reliable data needed to control this molecule's behavior, enabling the development of effective formulations, robust analytical methods, and ultimately, successful therapeutic and commercial products.

References

- SHINY. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents? SHINY Blog.

- Cheméo. (n.d.). Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7).

- PubMed. (2020, July 21).

- ACS Publications. (2020, June 18).

- American Chemical Society. (2009, October 1). Solubilities of Cinnamic Acid Esters in Organic Solvents.

- Experiment #10 – Properties of Carboxylic Acids and Esters. (n.d.).

- Guidechem. (n.d.). 4-Methoxycinnamic acid 830-09-1 wiki.

- Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.).

- Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14).

- ResearchGate. (n.d.).

- ACS Publications. (2009, October 1). Solubilities of Cinnamic Acid Esters in Organic Solvents.

- Scite.ai. (n.d.).

- CORE. (n.d.). Solubilities of trans-cinnamic acid in mixed solvents.

- Scribd. (n.d.). Solubility of Carboxylic Acids in NaHCO3 | PDF.

- CymitQuimica. (n.d.). CAS 830-09-1: 4-Methoxycinnamic acid.

- ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF.

- ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID | 943-89-5.

- ResearchGate. (n.d.). Solubilities of cinnamic acid esters in binary mixtures of ionic liquids and organic solvents | Request PDF.

- ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID CAS#: 943-89-5.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.

- ACS Publications. (2008, December 29). Solubilities of Cinnamic Acid Esters in Ionic Liquids.

- Creative Bioarray. (n.d.).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Pharmaceutical Sciences. (2024, February 15).

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ChemicalBook. (2026, February 3). 4-Methoxycinnamic acid.

- Carboxylic Acid Unknowns and Titr

- PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- PubChem. (n.d.). 4-Methoxycinnamic Acid.

- Cayman Chemical. (n.d.). 4-Methoxycinnamic Acid (CAS 830-09-1).

- ChemBK. (2024, April 10). 4-Methoxycinnamic acid.

- ECHEMI. (n.d.). 830-09-1, 4-Methoxycinnamic acid Formula.

- Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?

- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.

- The Good Scents Company. (n.d.). 4-methoxycinnamic acid, 830-09-1.

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?

Sources

- 1. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]

- 2. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Ethoxycinnamic acid (CAS 2373-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. scite.ai [scite.ai]

- 16. creative-bioarray.com [creative-bioarray.com]

The Photophysics and Applications of 4-Ethoxycinnamic Acid: A Comprehensive UV-Vis Spectroscopic Guide

Executive Summary

As research in photochemistry and rational drug design accelerates, para-substituted cinnamic acid derivatives have emerged as critical scaffolds. Among these, 4-ethoxycinnamic acid (4-ECA) stands out due to its highly tunable electronic properties and broad utility—ranging from the synthesis of advanced liquid crystal complexes[1] to acting as a potent tyrosinase inhibitor in dermatological pharmacology[2].

This whitepaper provides an authoritative, mechanistic deep-dive into the UV-Vis absorption characteristics of 4-ECA. By bridging fundamental photophysics with self-validating experimental protocols, this guide equips researchers with the precise methodologies required to leverage 4-ECA in downstream biochemical and materials science assays.

Molecular Architecture and Electronic Transitions

To understand the UV-Vis spectrum of 4-ECA, one must first analyze its chromophore through the lens of molecular orbital theory. The core structure consists of a benzene ring conjugated with an acrylic acid moiety.

The Causality of the Auxochrome: In unsubstituted cinnamic acid, the primary absorption band arises from a π→π∗ transition within the conjugated system. However, in 4-ECA, the ethoxy group (–OCH₂CH₃) at the para position acts as a powerful auxochrome . The lone pairs of electrons on the ether oxygen delocalize into the aromatic π -system via the mesomeric (+M) effect.

This electron-donating behavior fundamentally alters the molecular orbitals:

-

It raises the energy level of the Highest Occupied Molecular Orbital (HOMO).

-

It narrows the HOMO-LUMO energy gap.

-

Result: The energy required for the π→π∗ excitation decreases, causing a distinct bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased molar absorptivity) compared to the parent cinnamic acid[3].

Quantitative UV-Vis Spectral Data

The following table summarizes the foundational quantitative photophysical parameters for 4-ECA, establishing a baseline for spectral validation.

| Parameter | Value / Description |

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Primary Electronic Transition | π→π∗ (Conjugated aromatic system) |

| Secondary Transition | n→π∗ (Carbonyl oxygen, typically masked) |

| Absorption Maximum ( λmax ) | ~298 nm (in polar protic solvents like Ethanol) |

| Molar Extinction Coefficient ( ϵ ) | ~22,000 M⁻¹cm⁻¹ at λmax |

| Solvatochromism | Mild positive solvatochromism (red shift in polar solvents) |

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

In spectroscopic analysis, trustworthiness is built on self-validating systems. The following protocol ensures that the acquired UV-Vis spectrum of 4-ECA is free from instrumental artifacts and concentration-dependent aggregation (such as π−π stacking), which can artificially broaden or shift the absorption bands.

Phase 1: Instrument Calibration & Blanking

-

Wavelength Verification: Prior to measurement, scan a holmium oxide glass standard. Verify that the characteristic sharp peaks (e.g., 279.3 nm and 360.8 nm) align precisely with instrument readouts to ensure wavelength accuracy.

-

Matrix Blanking: Fill two matched quartz cuvettes (1.0 cm path length) with spectroscopic-grade ethanol. Place them in both the reference and sample paths of a double-beam spectrophotometer. Run a baseline correction from 400 nm down to 200 nm. Causality: This eliminates solvent absorbance and cuvette mismatch from the final spectral data.

Phase 2: Sample Preparation & Beer-Lambert Validation

-

Stock Solution: Dissolve precisely 1.92 mg of 4-ECA in 10.0 mL of ethanol to yield a 1.0 mM stock solution.

-

Serial Dilution: Prepare working solutions at 10 µM, 20 µM, 40 µM, and 80 µM.

-

Linearity Check: Measure the absorbance of each dilution at the λmax (~298 nm). Plot Absorbance vs. Concentration.

-

Validation Check: A linear regression yielding R2>0.999 confirms adherence to the Beer-Lambert law ( A=ϵlc ). Any deviation indicates potential molecular aggregation or stray light interference, necessitating a re-evaluation of the concentration range.

-

Phase 3: Spectral Scanning

-

Acquisition: Scan the validated 40 µM sample from 400 nm to 200 nm at a scan rate of 100 nm/min with a 1 nm data interval.

Self-validating experimental workflow for 4-ECA UV-Vis spectral acquisition.

Functional Applications Driven by UV-Vis Properties

Tyrosinase Inhibition Kinetics

The structural and electronic properties of 4-ECA make it a highly effective inhibitor of tyrosinase, a copper-containing enzyme responsible for melanin biosynthesis[2]. The inhibition mechanism is deeply tied to the molecule's electronic distribution, which allows it to chelate the copper ion within the enzyme's active site[4].

Because tyrosinase catalyzes the oxidation of L-DOPA into dopachrome (a red-pigmented intermediate), UV-Vis spectrophotometry is the gold standard for monitoring this enzymatic inhibition in real-time.

Step-by-Step Kinetic Assay Protocol:

-

Reagent Preparation: Prepare a mushroom tyrosinase solution (e.g., 100 U/mL) and an L-DOPA substrate solution (2.0 mM) in 50 mM phosphate buffer (pH 6.8).

-

Enzyme-Inhibitor Pre-incubation: In a quartz cuvette, mix the tyrosinase solution with varying concentrations of the 4-ECA inhibitor. Incubate at 25°C for 10 minutes. Causality: This pre-incubation period is critical to allow the 4-ECA to establish a static quenching equilibrium with the enzyme's active site before the substrate is introduced[4].

-

Reaction Initiation: Add the L-DOPA solution to the cuvette and immediately mix.

-

Spectrophotometric Monitoring: Monitor the formation of dopachrome by recording the absorbance at 475 nm every 30 seconds for 5 minutes.

-

Data Synthesis: Calculate the initial velocity ( v0 ) from the linear slope of the absorbance-time curve. A decrease in the slope relative to a control (no 4-ECA) quantitatively validates the inhibition efficacy.

Photophysical excitation and enzymatic inhibition pathways of 4-ECA.

Advanced Materials: Liquid Crystal Synthesis

Beyond pharmacology, the rigid, conjugated backbone of 4-ECA—verified via its robust UV-Vis and FTIR spectra—makes it an ideal precursor for designing binary hydrogen-bonded liquid crystals (HBLCs)[5]. When complexed with molecules like 4-hexyloxybenzoic acid, 4-ECA facilitates the formation of stable nematic and smectic phases[1]. The UV-Vis spectrum of the resulting complexes is routinely used to map the electronic distribution and optical bandgap of these advanced optoelectronic materials[1].

Conclusion

The UV-Vis absorption spectrum of 4-ethoxycinnamic acid is far more than a simple analytical fingerprint; it is a direct readout of the molecule's electronic configuration and its potential for real-world application. By understanding the causality behind its bathochromic shifts and employing rigorous, self-validating spectroscopic protocols, researchers can confidently deploy 4-ECA in everything from enzyme kinetic modeling to the synthesis of next-generation optical materials.

References

- Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase Source: International Journal of Biological Macromolecules / PubMed URL

- Structural, electronic, NLO, UV–Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4–8)

- Source: Scientific Research Publishing (SCIRP)

- Design, Synthesis and Characterization of Hydrogen Bonded Binary Liquid Crystal Complex from 4-Methoxycinnamic Acid and 4-Hexyloxybenzoic Acid Source: ResearchGate URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Thermodynamic Profiling of 4-Alkoxycinnamic Acids: A Technical Guide to Mesophase Energetics and Supramolecular Assembly

Executive Summary

4-Alkoxycinnamic acids represent a foundational class of thermotropic liquid crystals (LCs). Their unique thermodynamic behavior—characterized by distinct crystalline, nematic, smectic, and isotropic phase transitions—is fundamentally driven by supramolecular self-assembly[1]. For researchers in materials science, optical storage, and drug delivery, understanding the thermodynamic parameters (enthalpy, entropy, and heat capacity) of these transitions is critical[2]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of 4-alkoxycinnamic acids, supported by quantitative data and field-proven experimental workflows for rigorous thermal characterization.

Mechanistic Foundations: Supramolecular Assembly and Phase Logic

The mesomorphism of 4-alkoxycinnamic acids is not an inherent property of the isolated monomer; rather, it is an emergent property of supramolecular self-assembly[3].

The Role of Hydrogen-Bonded Dimerization

The carboxylic acid moieties of 4-alkoxycinnamic acids act as both hydrogen-bond donors and acceptors. In the condensed phases, these molecules spontaneously self-assemble into hydrogen-bonded dimers[1]. This dimerization effectively doubles the molecular length, creating the highly anisotropic, rigid "calamitic" (rod-like) core required to stabilize liquid crystalline phases[3].

Thermodynamically, this specific interaction significantly increases the energy required for the nematic-to-isotropic phase transition ( ΔHclear ). The high enthalpy of clearing (often >2.5 kJ/mol) compared to non-hydrogen-bonded analogues is a direct result of the energy required to partially disrupt these intermolecular hydrogen bonds as the system transitions into a disordered isotropic liquid[3].

Aliphatic Chain Length (n) as a Thermodynamic Modulator

The thermodynamic stability of specific mesophases is dictated by the length of the terminal alkoxy chain ( n ):

-

Short Chains ( n<9 ): Homologues such as 4-hexyloxycinnamic acid ( n=6 ) and 4-(octyloxy)cinnamic acid ( n=8 ) typically exhibit an enantiotropic nematic phase[4]. The octyloxy moiety provides an optimal thermodynamic balance between the rigid aromatic core interactions and the flexible aliphatic chain, allowing for long-range orientational order without positional order[5].

-

Long Chains ( n≥9 ): As the alkyl chain elongates, increased van der Waals interactions between the aliphatic tails provide sufficient stabilization energy to induce positional ordering. Consequently, longer homologues exhibit both smectic (layered) and nematic phases[6].

Fig 1: Supramolecular assembly and thermodynamic phase transitions of 4-alkoxycinnamic acids.

Quantitative Thermodynamic Profiling

To engineer these materials for applications like gas chromatography stationary phases or optical alignment layers, precise quantification of phase transition energies is required. The table below summarizes the representative thermodynamic trends observed across the homologous series[6],[3].

Table 1: Representative Thermodynamic Phase Behavior of 4-n-Alkoxycinnamic Acids

| Homologue | Alkoxy Chain Length ( n ) | Observed Mesophases | Enthalpy of Fusion ( ΔHfus ) | Enthalpy of Clearing ( ΔHclear ) |

| 4-Butyloxycinnamic acid | 4 | Nematic (Enantiotropic) | ~20.5 kJ/mol | ~1.8 kJ/mol |

| 4-Hexyloxycinnamic acid | 6 | Nematic (Enantiotropic) | ~26.2 kJ/mol | ~2.3 kJ/mol |

| 4-Octyloxycinnamic acid | 8 | Nematic (Enantiotropic) | ~31.0 kJ/mol | ~2.8 kJ/mol |

| 4-Decyloxycinnamic acid | 10 | Smectic & Nematic | ~38.5 kJ/mol | ~3.4 kJ/mol |

Note: ΔHfus corresponds to the Crystal → Mesophase transition. ΔHclear corresponds to the Mesophase → Isotropic transition. Values demonstrate the energetic cost of disrupting van der Waals forces (fusion) versus hydrogen bonds (clearing).

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that thermodynamic data is only as reliable as the workflow used to generate it. The following protocols are designed as self-validating systems to eliminate artifacts such as thermal history and solvent retention[7].

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for measuring the temperatures and enthalpies of phase transitions[4].

Causality & Rationale: Retained organic solvents from synthesis can drastically alter mesophase transition temperatures without affecting the melting point[7]. Therefore, a multi-cycle heating/cooling protocol is strictly required to erase thermal and solvent history.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using an Indium standard ( Tm=156.6∘ C, ΔHf=28.45 J/g) to ensure calorimetric accuracy.

-

Sample Preparation: Encapsulate 2.0 - 5.0 mg of the purified 4-alkoxycinnamic acid in a hermetically sealed aluminum pan. Use an empty pan as the reference.

-

First Heating Cycle (Erasure): Heat the sample from 25∘ C to 20∘ C above its anticipated clearing point ( Tc ) at a rate of 10∘ C/min. Purpose: Drives off residual volatile impurities and erases the crystallization history.

-

Controlled Cooling (Monotropic Detection): Cool the sample back to 25∘ C at 5∘ C/min. Purpose: Many smectic phases in this series are monotropic (only appearing upon cooling from the isotropic liquid). Slower cooling rates prevent kinetic supercooling artifacts.

-

Second Heating Cycle (Data Acquisition): Heat the sample again at 10∘ C/min. Record the onset temperatures ( Tm , Tc ) and integrate the area under the endothermic peaks to calculate ΔHfus and ΔHclear .

-

Validation: Compare the integrated enthalpies of the cooling cycle (exothermic) with the second heating cycle (endothermic). A discrepancy of < 5% validates the thermodynamic reversibility of the system.

Fig 2: Standardized Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.

Inverse Gas Chromatography (IGC) Protocol

While DSC measures bulk phase transitions, IGC is utilized to determine the thermodynamic interactions between the liquid crystal and external molecules, which is vital when using these acids as stationary phases[5].

Causality & Rationale: By coating a capillary column with the 4-alkoxycinnamic acid and injecting volatile probe molecules, the retention time becomes a function of the LC's phase state. The transition from solid (surface adsorption) to nematic (bulk partitioning) causes a distinct discontinuity in the retention diagram, allowing for the calculation of activity coefficients and the enthalpy of sorption.

Step-by-Step Methodology:

-

Column Preparation: Coat a deactivated fused silica capillary column with a 5% (w/w) solution of the 4-alkoxycinnamic acid in dichloromethane. Evaporate the solvent under a steady stream of inert nitrogen.

-

Probe Injection: Inject a homologous series of n -alkanes (e.g., pentane through nonane) at infinite dilution to ensure interactions are strictly probe-to-LC, not probe-to-probe.

-

Isothermal Mapping: Measure the specific retention volumes ( Vg ) at 5∘ C isothermal intervals, spanning from 20∘ C below Tm to 20∘ C above Tc .

-

Thermodynamic Extraction: Plot ln(Vg) versus 1/T (Retention Diagram). Calculate the enthalpy of sorption ( ΔHs ) from the slope of the linear regions within the nematic and isotropic phases using the relation: ∂ln(Vg)/∂(1/T)=−ΔHs/R .

Conclusion

The thermodynamic properties of 4-alkoxycinnamic acids are deeply intertwined with their ability to form hydrogen-bonded supramolecular assemblies. By manipulating the aliphatic chain length, researchers can precisely tune the enthalpy and entropy of the system to favor specific mesophases. Employing rigorous, self-validating analytical techniques like cyclic DSC and IGC ensures that the thermodynamic data extracted is accurate, reproducible, and ready for integration into advanced material design.

References

-

[6] Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. National Institutes of Health (PMC). URL:

-

[3] Selectivity, Thermodynamic and Anisotropic Properties of Substituted Liquid-Crystal Cyanoazoxybenzenes as Stationary Phases for Gas Chromatography. Longdom Publishing. URL:

-

[4] 4-(Octyloxy)cinnamic acid | 99196-58-4. Benchchem. URL:

-

[7] Ergosteryl esters having liquid crystalline properties (US3852311A). Google Patents. URL:

-

[2] Canadian Materials Science Conference (CMSC) - 4-Alkoxycinnamic Acid Derived Calamitic Liquid Crystals. CMSC. URL:

-

Room Temperature Columnar Mesophases in Triazine/Gold-Thiolate Metalorganic Supramolecular Aggregates. Universidad de Valladolid. URL:

-

[5] Inverse Gas Chromatography (IGC) for Thermodynamic Properties of Liquid Crystals - 4-(Octyloxy)cinnamic acid. Benchchem. URL:

Sources

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. cmscconf.org [cmscconf.org]

- 3. longdom.org [longdom.org]

- 4. 4-(Octyloxy)cinnamic acid | 99196-58-4 | Benchchem [benchchem.com]

- 5. 4-(Octyloxy)cinnamic acid | 99196-58-4 | Benchchem [benchchem.com]

- 6. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3852311A - Ergosteryl esters having liquid crystalline properties - Google Patents [patents.google.com]

4-Ethoxycinnamic Acid: Unraveling Liquid Crystal Mesophase Behavior and Hydrogen-Bonded Dimerization

Executive Summary

4-Ethoxycinnamic acid (ECA), frequently referred to as p-ethoxycinnamic acid, is a highly versatile compound occupying a critical intersection between advanced materials science and pharmacology. In drug development, ECA derivatives are investigated for their biological activity, specifically as mixed enzymatic inhibitors of tyrosinase for the treatment of skin pigmentation disorders[1]. However, in the realm of materials science, ECA serves as a fundamental model for thermotropic liquid crystals. This whitepaper provides an in-depth technical analysis of the causality behind ECA's mesophase thermodynamics, the structural rules governing its nematic behavior, and the self-validating experimental protocols required for rigorous characterization.

Mechanistic Foundations of ECA Mesophases

Hydrogen-Bonded Dimerization (The Calamitic Core)

The liquid crystalline nature of 4-alkoxycinnamic acids is not an inherent property of the monomer; it is fundamentally driven by intermolecular hydrogen bonding[2]. In the solid and mesophase states, the terminal carboxylic acid groups of two ECA molecules undergo cyclic hydrogen bonding to form a stable dimer[3]. This dimerization effectively doubles the molecular length, creating a highly anisotropic, rigid calamitic (rod-like) core[2]. Without this dimerization, the monomeric ECA would lack the necessary aspect ratio (length-to-width) to stabilize a mesophase before thermal energy drives it into an isotropic liquid state.

The Role of the Ethoxy Tail in Nematic Stabilization

In the homologous series of 4-alkoxycinnamic acids, the length of the terminal aliphatic chain dictates the specific type of mesophase formed[3]. The ethoxy group ( n=2 ) is relatively short. Consequently, the van der Waals interactions between these terminal chains are insufficient to stabilize the layered positional order required for smectic phases[3]. Instead, the rigid dimer core predominantly aligns directionally without distinct layer formation, yielding an enantiotropic nematic (N) phase[3]. The molecules exhibit long-range orientational order but lack positional order, allowing them to flow while maintaining optical anisotropy.

Binary Mixtures and Induced Smectic Phases

While pure ECA exclusively exhibits a nematic phase, its mesophase behavior can be engineered via binary alloying. For instance, blending ECA with 4-methoxycinnamic acid (MCA) breaks the strict molecular symmetry and alters the packing density[4]. This paramorphic change allows the binary system to find a new thermodynamic minimum, inducing a Smectic A (SmA) phase alongside the nematic phase[5]. Density Functional Theory (DFT) calculations—specifically utilizing the B3LYP functional with a 6-311G(d,p) basis set—confirm that the stabilization energy of the intermolecular hydrogen bonds in these mixtures directly correlates with the emergence of these highly ordered smectic phases[4],[5].

Logic flow of 4-ethoxycinnamic acid dimerization leading to nematic and smectic mesophases.

Thermodynamic and Phase Transition Data

To understand the thermal boundaries of ECA, we must define its phase transition temperatures. The transition from the crystalline solid (Cr) to the nematic liquid crystal phase (N) is defined as the melting temperature ( Tm ), and the transition from the nematic phase to the isotropic liquid (I) is the clearing temperature ( Tc )[2].

| Phase Transition | Temperature (°C) | Physical State Change |

| Solid → Nematic (Cr → N) | 192 °C | Melting (Onset of orientational order) |

| Nematic → Isotropic (N → I) | 197 °C | Clearing (Loss of all order) |

Quantitative data sourced from the International Critical Tables of Numerical Data[6].

The narrow 5 °C nematic window (192 °C – 197 °C) is highly characteristic of short-chain alkoxycinnamic acids[6]. This narrow thermal span makes precise thermal control critical during experimental characterization.

Experimental Methodologies (Self-Validating Protocols)

In advanced materials science, experimental workflows must not rely on a single point of failure. The following protocols form a self-validating triad: thermodynamic data must corroborate optical data, which in turn must be supported by molecular structural data.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermodynamic Profiling

-

Causality: DSC measures the enthalpy of phase transitions. The Cr→N transition requires significant energy to break the rigid crystal lattice, while the N→I transition requires much less energy, as it only involves overcoming the orientational alignment of the dimers.

-

Step 1: Encapsulate 3–5 mg of high-purity ECA in an aluminum crucible.

-

Step 2: Perform an initial heating scan at 10 °C/min from 25 °C to 210 °C to erase the sample's thermal history.

-

Step 3: Cool the sample at 5 °C/min back to 25 °C.

-

Self-Validation Check: Observe the exothermic peaks during cooling. If the N→Cr peak shows significant supercooling (hysteresis) compared to the I→N peak, it validates the nucleation-dependent nature of the crystalline phase versus the highly fluid nature of the nematic phase.

-

-

Step 4: Perform a second heating scan at 5 °C/min. Record the endothermic peaks at ~192 °C ( Tm ) and ~197 °C ( Tc )[6].

Protocol 2: Polarized Optical Microscopy (POM) for Mesophase Textural Analysis

-

Causality: Liquid crystals are birefringent. When placed between crossed polarizers, the anisotropic nematic phase rotates polarized light, creating distinct optical textures, whereas the isotropic liquid appears completely dark.

-

Step 1: Place a micro-amount of ECA between a glass slide and a coverslip on a precision thermal hot stage.

-

Step 2: Heat the sample to 200 °C (isotropic phase). The field of view must be completely dark.

-

Self-Validation Check: If light passes through at 200 °C, the sample is either not fully melted, or the polarizers are misaligned.

-

-

Step 3: Cool the sample slowly (1 °C/min) to 196 °C.

-

Step 4: Observe the nucleation of nematic droplets, which will quickly coalesce into a characteristic schlieren or threaded texture, optically confirming the nematic assignment.

Protocol 3: FT-IR Spectroscopy for Hydrogen Bond Validation

-

Causality: The nematic phase depends entirely on the carboxylic acid dimer. If the dimer breaks, the mesophase collapses. FT-IR validates the presence of this dimer by tracking the carbonyl (C=O) stretching frequency[4].

-

Step 1: Prepare a KBr pellet of solid ECA and acquire a baseline FT-IR spectrum at room temperature.

-

Step 2: Identify the C=O stretching peak. In a hydrogen-bonded dimer, this peak is red-shifted to approximately 1680–1690 cm⁻¹ due to the weakening of the C=O double bond by the intermolecular hydrogen bond[4],[5].

-

Step 3: Self-Validation Check: Dissolve ECA in a non-polar, non-hydrogen-bonding solvent (e.g., dilute CCl₄) to break the dimers into monomers. The C=O peak will blue-shift to >1710 cm⁻¹. This differential shift definitively proves that the solid/mesophase core is a hydrogen-bonded dimer.

Self-validating experimental workflow for characterizing ECA liquid crystal mesophases.

References

-

Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. NIH / PMC. Available at:[Link][2]

-

Investigation on Thermal and Optical Properties of Hydrogen-Bonded Binary Liquid Crystals. ResearchGate. Available at:[Link][4]

-

Optical and thermal studies on binary liquid crystal mixture. Nanoscale Reports. Available at:[Link][5]

-

Washburn, E.W. - International Critical Tables of Numerical Data, Physics, Chemistry and Technology. Scribd. Available at:[Link][6]

-

Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. ResearchGate. Available at:[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Octyloxy)cinnamic acid | 99196-58-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Optical and thermal studies on binary liquid crystal mixture | Nanoscale Reports [nanoscalereports.com]

- 6. scribd.com [scribd.com]

Comprehensive Safety and Handling Framework for 4-Ethoxycinnamic Acid: A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical synthesis, cinnamic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), UV filters, and biologically active small molecules. Among these, 4-ethoxycinnamic acid (predominantly trans) presents unique physicochemical properties that dictate specific handling, safety, and operational protocols. As a Senior Application Scientist, I approach Safety Data Sheets (SDS) not merely as compliance documents, but as mechanistic blueprints. This whitepaper deconstructs the SDS of 4-ethoxycinnamic acid, translating hazard classifications into self-validating laboratory workflows grounded in chemical causality.

Physicochemical Profiling and Operational Causality

To engineer a safe experimental workflow, we must first analyze the intrinsic properties of the molecule. The ethoxy substitution at the para position of the cinnamic acid backbone increases its lipophilicity and alters its solid-state properties compared to the parent compound.

Table 1: Quantitative Physicochemical Data of 4-Ethoxycinnamic Acid

| Property | Value | Causality / Operational Impact |

| CAS Number | 2373-79-7[1] | Primary identifier for regulatory and inventory tracking. |

| Molecular Formula | C11H12O3[2] | Dictates stoichiometric calculations in synthesis. |

| Molecular Weight | 192.21 g/mol [3] | Used for precise molarity preparations. |

| Melting Point | 197.0 – 201.0 °C | Indicates high thermal stability; solid at room temperature. |

| LogP (oct/wat) | ~2.18 (Calculated)[3] | Moderate lipophilicity; enhances dermal penetration risk. |

| Physical State | White to light yellow powder | Prone to aerosolization and electrostatic buildup. |

Causality Insight: The solid-state nature of the compound (crystalline powder) combined with its moderate lipophilicity (LogP ~2.18) directly informs its hazard profile. Powders are susceptible to electrostatic charging during weighing, increasing the risk of aerosolization and subsequent inhalation or dermal deposition.

Mechanistic Toxicology and GHS Classification

According to standardized SDS data from suppliers like4[4] and 5[5], 4-ethoxycinnamic acid triggers specific Global Harmonized System (GHS) classifications. Understanding the why behind these hazards is crucial for effective mitigation.

-

H315: Causes skin irritation (Category 2)

-

H319: Causes serious eye irritation (Category 2A)

-

H335: May cause respiratory irritation (STOT SE 3)

Mechanistic Causality of Irritation: The compound possesses a carboxylic acid functional group with a typical pKa of ~4.4. At the physiological pH of the skin's acid mantle (pH ~5.5), a significant fraction of the molecule remains in its protonated, uncharged state. Driven by its lipophilic ethoxy tail, this uncharged species readily partitions into the lipid bilayers of the stratum corneum. Upon reaching the deeper, more aqueous layers of the viable epidermis (pH ~7.4), the acid dissociates. This localized release of protons disrupts cellular homeostasis, triggering the release of pro-inflammatory cytokines (e.g., IL-1α) and resulting in the erythema and edema characteristic of H315[4].

Similarly, the H335 (respiratory irritation) classification is a synergistic result of mechanical abrasion from the crystalline dust and localized acidification of the respiratory mucosa[5].

Mechanistic pathway linking 4-ethoxycinnamic acid properties to GHS hazard classifications.

Self-Validating Experimental Protocols

In high-stakes drug development environments, protocols must be self-validating—meaning the failure of one step prevents the execution of the next, ensuring absolute safety. The following methodology outlines the safe handling and reaction setup for 4-ethoxycinnamic acid (e.g., during an amide coupling reaction).

Protocol: Safe Weighing and Closed-System Transfer

-

Environmental Validation: Verify the fume hood face velocity is actively reading between 0.4–0.6 m/s.

-

Self-Validation: Perform a tissue flutter test at the sash opening. If the tissue does not pull inward, abort the procedure and tag out the hood.

-

-

PPE Assembly: Don nitrile gloves (minimum 0.11 mm thickness to prevent particulate penetration), wrap-around safety goggles (mandatory for H319 mitigation), and a static-dissipative lab coat as recommended by2[2].

-

Anti-Static Neutralization: Pass the weighing spatula and anti-static weigh boat through a piezoelectric ionizer for 5 seconds.

-

Causality: 4-ethoxycinnamic acid powder accumulates static charge. Neutralizing the equipment prevents sudden aerosolization of the powder, directly mitigating the H335 inhalation risk.

-

-

Mass Measurement: Weigh the required mass (e.g., 5.00 g) inside the analytical balance enclosure. Close the draft shield doors completely.

-

Self-Validation: The balance must hold a stable reading for 5 seconds without drift, confirming no air currents are aerosolizing the material.

-

-

Closed-System Transfer: Transfer the weigh boat to a nitrogen-purged reaction flask. Instead of tapping the boat (which generates dust), rinse the residual powder into the flask using the designated reaction solvent (e.g., anhydrous DMF or DCM).

-

Post-Operation Decontamination: Wipe down the balance, spatulas, and surrounding bench space with a solvent-damped microfiber cloth (isopropanol/water mix).

-

Self-Validation: Visually inspect the dark surface of the balance pan; the absence of white particulate confirms successful decontamination. Dry sweeping is strictly prohibited as it re-suspends the irritant dust[4].

-

Self-validating, step-by-step workflow for the safe handling of 4-ethoxycinnamic acid.

Emergency Response and Regulatory Disposal

Despite rigorous protocols, accidental breaches can occur. The response must be governed by chemical logic rather than panic.

-

Spill Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the dust. As strictly advised by6[6], do not use compressed air or dry brushes.

-

Chemical Neutralization/Absorption: Moisten the spilled powder with a dilute alkaline solution (e.g., 5% sodium bicarbonate).

-

Causality: The base reacts with the carboxylic acid to form the sodium salt of 4-ethoxycinnamic acid, which is highly water-soluble and non-volatile, effectively neutralizing the dust hazard and facilitating easy cleanup with absorbent pads.

-

-

Disposal: Place all contaminated pads and PPE into a sealed, chemically resistant hazardous waste container. As a biologically active organic acid, it must not be discharged into municipal sewer systems due to potential ecological impacts[4]. Ensure disposal complies with local and national environmental regulations.

References

-

4-Ethoxycinnamic Acid | C11H12O3 | CID 704218 - PubChem , National Institutes of Health (NIH), [Link]

-

Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7) - Cheméo , Cheméo, [Link]

Sources

- 1. CAS RN 2373-79-7 | Fisher Scientific [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Ethoxycinnamic acid (CAS 2373-79-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Ethoxycinnamic Acid | C11H12O3 | CID 704218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Harnessing 4-Ethoxycinnamic Acid for the Synthesis of Advanced Thermotropic Liquid Crystal Polyesters

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of thermotropic liquid crystal polymers (LCPs) utilizing 4-ethoxycinnamic acid as a key mesogenic building block. Cinnamic acid and its derivatives are increasingly recognized for their potential in creating advanced polymers with applications ranging from biomedical devices to high-performance engineering plastics.[1] The rigid, rod-like structure of 4-ethoxycinnamic acid makes it an excellent candidate for forming the mesogenic units necessary for liquid crystalline behavior.[2] This document details a robust melt polycondensation method for synthesizing a polyester from 4-ethoxycinnamic acid and a suitable diol, followed by essential characterization techniques to verify its structure and liquid crystalline properties. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy.

Introduction: The Rationale for 4-Ethoxycinnamic Acid in LCPs

Thermotropic liquid crystals, which exhibit mesophases as a function of temperature, are a cornerstone of modern materials science. When integrated into a polymer backbone, these materials combine the unique optical and electrical properties of liquid crystals with the processability and mechanical integrity of polymers.[3]

The selection of the monomer is paramount in designing LCPs. The ideal monomer contains a rigid core (mesogen) that promotes the necessary molecular alignment for forming a liquid crystal phase. 4-Ethoxycinnamic acid is a compelling choice for several reasons:

-

Inherent Rigidity: The phenyl ring and the conjugated C=C double bond create a rigid, linear molecular segment essential for mesophase formation.

-

Reactive Functionality: The carboxylic acid group provides a reactive site for polymerization, typically through esterification or amidation.

-

Tunable Properties: The terminal ethoxy group influences the molecule's polarity and aspect ratio. Compared to its well-studied analogue, 4-methoxycinnamic acid, the slightly larger ethoxy group can affect intermolecular spacing and, consequently, the transition temperatures and stability of the mesophase.[4][5] Derivatives of 4-alkoxycinnamic acids are well-documented mesogenic substances, often exhibiting nematic or smectic phases depending on the alkyl chain length.[2]

This application note focuses on the synthesis of a polyester, a common class of LCPs, by reacting 4-ethoxycinnamic acid with a flexible aliphatic diol. This "rigid-flexible" polymer architecture effectively decouples the motion of the polymer backbone from the mesogenic units, allowing them to self-organize into ordered liquid crystalline domains.[3]

Synthetic Strategy: Melt Polycondensation

We will employ a "one-pot" melt polycondensation technique. This method is efficient for producing high molecular weight polyesters from monomers containing hydroxyl and carboxylic acid groups.[6] The strategy involves two key stages, as outlined in the workflow diagram below.

Experimental Workflow Diagram

Caption: Workflow for LCP synthesis via melt polycondensation.

The initial step involves the in-situ acetylation of the diol's hydroxyl groups using acetic anhydride. This is a critical step in "one-pot" syntheses as it converts the less reactive hydroxyl groups into more reactive acetate esters.[7][8] The subsequent polycondensation reaction then proceeds via acidolysis at a higher temperature, releasing acetic acid as a byproduct, which is removed by vacuum to drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(hexamethylene 4-ethoxycinnamate)

This protocol describes the synthesis of a polyester from 4-ethoxycinnamic acid and 1,6-hexanediol.

Materials and Reagents:

-

4-Ethoxycinnamic Acid (≥98%)

-

1,6-Hexanediol (≥99%)

-

Acetic Anhydride (≥99%)

-

Antimony Trioxide (Sb₂O₃, ≥99%, catalyst)[9]

-

Methanol (ACS grade, for purification)

-

Chloroform (ACS grade, for purification)

-

Nitrogen (high purity)

-

Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Monomer Charging: To the reaction flask, add 4-ethoxycinnamic acid (1 molar equivalent), 1,6-hexanediol (1 molar equivalent), and acetic anhydride (2.1 molar equivalents). The slight excess of acetic anhydride ensures complete acetylation of the diol.

-

Catalyst Addition: Add antimony trioxide as a catalyst, typically at a concentration of 200-500 ppm relative to the total monomer weight.

-

Initial Acetylation: Equip the flask for distillation. Under a slow stream of nitrogen, heat the mixture to 150°C and maintain for 1-2 hours with gentle stirring. Acetic acid will begin to distill off. This step ensures the formation of the acetate-terminated diol.

-

Polycondensation - Stage 1 (Atmospheric Pressure): Gradually increase the temperature to 220°C over 1 hour. Continue to stir under a nitrogen blanket. The viscosity of the mixture will start to increase as oligomers form.

-

Polycondensation - Stage 2 (Vacuum): Once the distillation of acetic acid slows, slowly increase the temperature to 250-260°C. Gradually apply a vacuum (to <1 mmHg) over 30-60 minutes.

-

Causality Note: Applying vacuum is crucial to remove the acetic acid byproduct, which shifts the polymerization equilibrium towards the formation of high molecular weight polymer chains according to Le Chatelier's principle.

-

-

Reaction Monitoring: Continue the reaction under high vacuum and high temperature for 3-5 hours. The reaction is complete when the mechanical stirrer indicates a significant increase in melt viscosity (i.e., the motor struggles to maintain the set stirring speed).

-

Polymer Recovery: Remove the flask from the heat source and allow it to cool to room temperature under a nitrogen atmosphere to prevent oxidation. The resulting solid polymer will be a brittle, off-white, or yellowish solid.

-

Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding this solution to a large excess of vigorously stirred methanol.[9] This step removes unreacted monomers and low molecular weight oligomers.

-

Drying: Collect the precipitated fibrous polymer by filtration and dry it in a vacuum oven at 50-60°C for 24 hours to a constant weight.

Protocol 2: Characterization of the Liquid Crystal Polymer

A. Structural Analysis (FTIR & ¹H NMR):

-

Objective: To confirm the formation of the polyester structure.

-

Methodology (FTIR): Acquire an FTIR spectrum of the purified polymer. Look for the appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid monomer.

-